molecular formula C17H14FN3O4 B12024725 N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide CAS No. 324014-85-9

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B12024725
CAS No.: 324014-85-9
M. Wt: 343.31 g/mol
InChI Key: SOHWMCVVWWZQRK-DNTJNYDQSA-N
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Description

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that features a benzodioxole ring, a hydrazino group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1,3-Benzodioxol-5-ylmethyl)-2-oxoethyl)-4-fluorobenzamide
  • N-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
  • N-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-bromobenzamide

Uniqueness

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its biological activity and stability.

Properties

CAS No.

324014-85-9

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C17H14FN3O4/c18-13-4-2-12(3-5-13)17(23)19-9-16(22)21-20-8-11-1-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+

InChI Key

SOHWMCVVWWZQRK-DNTJNYDQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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